4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Physicochemical differentiation Drug-likeness CNS permeability prediction

This heterocyclic small molecule (MW 350.4 g/mol, XLogP3 1.2, TPSA 95.2 Ų) offers a thiophene sulfur-dependent chalcogen-bonding vector absent in phenyl analogs. Its morpholine-3,5-dione core serves as a Cereblon ligand for molecular glue/PROTAC design, while the propanoyl linker and 3-methylthiophene enable systematic ADME and dopamine D2/D3 SAR studies. Purchase to complement phenyl-based screening decks with a structurally distinct chemotype.

Molecular Formula C17H22N2O4S
Molecular Weight 350.43
CAS No. 2097859-57-7
Cat. No. B2793937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
CAS2097859-57-7
Molecular FormulaC17H22N2O4S
Molecular Weight350.43
Structural Identifiers
SMILESCC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
InChIInChI=1S/C17H22N2O4S/c1-12-6-9-24-14(12)2-3-15(20)18-7-4-13(5-8-18)19-16(21)10-23-11-17(19)22/h6,9,13H,2-5,7-8,10-11H2,1H3
InChIKeyCNOCZPSIVLIUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procuring 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2097859-57-7) Demands Scrutiny Beyond Generic Morpholine-Dione Building Blocks


4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2097859-57-7, molecular formula C17H22N2O4S, MW 350.4 g/mol) is a heterocyclic small molecule belonging to the 4-(1-acylpiperidin-4-yl)morpholine-3,5-dione class. Its structure integrates a morpholine-3,5-dione core, a piperidine linker, and a 3-methylthiophen-2-yl propanoyl substituent. The compound is listed in PubChem (CID 131703187) and is supplied as a screening compound or research building block [1]. The morpholine-3,5-dione scaffold has been explored as a Cereblon ligand for molecular glue degraders [2] and as a core for dopamine D3 receptor ligands [3], but species-specific substituent effects on potency, selectivity, and physicochemical properties preclude casual interchange among close analogs.

Why Substituting 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione with Other Morpholine-Diones Carries Verifiable Risk


Substituting CAS 2097859-57-7 with even structurally proximal morpholine-3,5-dione analogs introduces quantifiable differences in logP, topological polar surface area (TPSA), hydrogen-bonding capacity, and heteroaromatic electronics that directly affect target engagement. For example, replacement of the 3-methylthiophene moiety with a 3,4-difluorobenzoyl group shifts XLogP3 from 1.2 to 1.1 while altering TPSA from 95.2 Ų to 66.9 Ų, and replacing the morpholine-3,5-dione core with imidazolidine-2,4-dione eliminates one hydrogen-bond acceptor and alters the conformational landscape [1] [2]. The thiophene sulfur can engage in distinct chalcogen-bonding interactions with protein binding pockets that phenyl analogs cannot replicate [3]. Furthermore, the 3-methyl substituent on the thiophene ring introduces steric and electronic perturbations that differ from both unsubstituted thiophene and 3-halogenated phenyl analogs, making SAR extrapolation unreliable without direct comparative data.

Quantitative Differentiation Evidence for 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Against Closest Structural Analogs


TPSA and H-Bond Acceptor Profile Differentiates CAS 2097859-57-7 from 4-(1-Benzoyl/Substituted-Benzoyl)piperidin-4-yl)morpholine-3,5-dione Analogs

CAS 2097859-57-7 possesses a computed TPSA of 95.2 Ų and 5 hydrogen-bond acceptor sites, whereas the closely related 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034536-79-1) exhibits a TPSA of 66.9 Ų with 6 hydrogen-bond acceptors, and 4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034266-54-9) registers TPSA of 66.9 Ų with 4 acceptors [1] [2] [3]. The target compound's higher TPSA value versus benzoyl analogs is driven by the morpholine-3,5-dione dione oxygens combined with the thiophene sulfur, producing a distinctly different hydrogen-bonding surface that impacts both passive permeability and efflux transporter recognition [4].

Physicochemical differentiation Drug-likeness CNS permeability prediction

Lipophilicity (XLogP3) of CAS 2097859-57-7 Positions It Between Fluorinated and Alkyl-Substituted Morpholine-Dione Analogs

The computed XLogP3 of CAS 2097859-57-7 is 1.2, compared to 1.1 for the 3,4-difluorobenzoyl analog (CAS 2034536-79-1) and 2.2 for the 4-propylbenzoyl analog (CAS 2034266-54-9) [1] [2] [3]. The thiophene sulfur atom imparts intermediate lipophilicity that is distinct from both the electron-withdrawing fluorine substituents (which reduce logP) and the hydrocarbon chain extension (which increases logP by approximately 1.0 log unit). This moderate lipophilicity may translate to balanced solubility and metabolic stability profiles compared to the higher-logP propylbenzoyl analog, which carries elevated risk of CYP-mediated oxidation and phospholipidosis [4].

Lipophilicity Metabolic stability prediction Solubility

Heteroaromatic Sulfur in the 3-Methylthiophene Moiety Enables Chalcogen-Bonding Interactions Absent in Phenyl-Containing Morpholine-Dione Analogs

The 3-methylthiophen-2-yl substituent of CAS 2097859-57-7 contains a divalent sulfur atom capable of forming chalcogen bonds with protein backbone carbonyl oxygens and side-chain residues, an interaction geometry demonstrated in published dopamine D2/D3 receptor SAR studies of thienylethylamine analogs [1]. In contrast, morpholine-dione analogs bearing phenyl, 3,4-difluorophenyl, or 4-propylphenyl substituents (CAS 2034536-79-1, CAS 2034266-54-9) lack this sulfur-mediated interaction capability [2]. Published data on thiophene-containing dopaminergic agents shows that the thienylethylamine moiety can confer moderate affinity (Ki values in the 10–1000 nM range) for dopamine D2 and D3 receptors, with the position of the sulfur atom relative to the basic amine being a critical determinant of receptor subtype selectivity [1].

Sulfur-mediated interactions Dopamine receptor SAR Binding mode differentiation

Morpholine-3,5-Dione Core Positioned as Putative Cereblon Ligand Scaffold Distinct from Imidazolidine-2,4-Dione Core Replacement Analogs

The morpholine-3,5-dione scaffold has been explicitly investigated as a Cereblon (CRBN) ligand for targeted protein degradation applications. A 2024 study by Kasparavichius et al. demonstrated that 2-amino-substituted (thio)morpholine-3,5-diones induce notable cytotoxic effects in myeloma cell lines, supporting their potential as molecular glues [1]. Separately, a research program at St. Petersburg State University explored 2-halogen-substituted morpholine-3,5-diones for Cereblon ligand synthesis [2]. In contrast, the structurally related imidazolidine-2,4-dione analog (3-{1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione) replaces the morpholine oxygen with a second NH group, altering the hydrogen-bond donor capacity from 0 to 1 and changing the ring electronics [3]. This structural difference may profoundly affect Cereblon ternary complex formation, as the glutarimide binding pose in CRBN is highly sensitive to heterocycle geometry and H-bond presentation [4].

PROTAC building block Cereblon ligand Molecular glue degrader

Rotatable Bond Count and Molecular Flexibility Differentiates the Propanoyl-Linked Series from Direct Benzoyl-Linked Morpholine-Dione Analogs

CAS 2097859-57-7 features 4 rotatable bonds, including the ethylene linker within the propanoyl chain connecting the piperidine nitrogen to the 3-methylthiophene ring [1]. In comparison, the directly benzoyl-linked analog CAS 2034536-79-1 has only 2 rotatable bonds [2]. The additional two rotatable bonds provide greater conformational freedom, which may be advantageous for induced-fit binding to flexible protein pockets but introduces a higher entropic penalty upon binding (estimated ~0.7–1.4 kcal/mol per restricted rotor) [3]. This represents a trade-off: the propanoyl linker allows the thiophene ring to sample conformations that can reach deeper or differently shaped sub-pockets compared to the more rigid benzoyl-linked series.

Conformational flexibility Entropic penalty Ligand efficiency

Direct Comparative Biological Activity Data Are Not Publicly Available for CAS 2097859-57-7—Explicit Limitation Statement

As of April 2026, no direct biological activity data (IC50, Ki, EC50, target engagement, or cellular potency) have been deposited for CAS 2097859-57-7 in PubChem BioAssay, ChEMBL, BindingDB, or the peer-reviewed literature [1] [2]. The PubChem record (CID 131703187, created 2017-10-29, last modified 2026-04-25) contains only computed physicochemical properties with no associated bioactivity annotations [1]. Similarly, no patent specifically exemplifying CAS 2097859-57-7 with biological data was identified. This compound exists in the public domain exclusively as a virtual or physical screening library member (AKOS040704337) without disclosed pharmacological profiling [2]. Consequently, any claim of differential biological activity versus analogs must be treated as hypothesis-generating based on structural inference rather than empirically validated. Procurement decisions should weigh the cost of acquiring this specific compound against the probability that its biological activity profile will approximate that of structurally characterized analogs.

Data availability Screening compound Procurement risk

Recommended Procurement and Application Scenarios for 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Thiophene-Containing Dopamine D2/D3 Receptor Ligands

CAS 2097859-57-7 is a rational choice for laboratories systematically exploring the role of the thiophene heterocycle in dopaminergic pharmacophores. Published studies on thienylethylamine analogs have demonstrated that the thiophene sulfur position and substituent pattern significantly modulate D2 versus D3 receptor affinity [1]. This compound, with its 3-methylthiophen-2-yl group connected via a propanoyl linker to the morpholine-dione-piperidine core, provides a distinct vector and electronics profile to complement existing phenyl-based morpholine-dione screening decks. Procurement is justified when the research goal is to probe whether sulfur-mediated interactions (chalcogen bonding, π-sulfur interactions) confer subtype selectivity or novel binding poses not accessible to carbocyclic aryl analogs.

Targeted Protein Degradation (PROTAC/Molecular Glue) Library Expansion with a Morpholine-3,5-Dione Cereblon-Recruiting Element

The morpholine-3,5-dione scaffold has been validated as a potential Cereblon ligand, with 2-amino-substituted derivatives demonstrating cytotoxicity in myeloma cell lines consistent with molecular glue mechanisms [2]. For medicinal chemistry teams constructing PROTAC libraries or molecular glue screening collections, CAS 2097859-57-7 offers a morpholine-3,5-dione core that differs from the classical glutarimide Cereblon binders (thalidomide, lenalidomide, pomalidomide) in both heterocycle composition and exit vector geometry. The 3-methylthiophene-propanoyl substituent provides a variable attachment point for linker conjugation in PROTAC design, while the morpholine-3,5-dione ring presents a distinct H-bond surface to the Cereblon protein compared to glutarimide or dihydrouracil recruiting elements.

Physicochemical Property-Driven Hit-Triage Studies Comparing Propanoyl-Linked vs. Benzoyl-Linked Morpholine-Dione Series

Procurement of CAS 2097859-57-7 alongside its benzoyl-linked analogs (e.g., CAS 2034536-79-1, CAS 2034266-54-9) enables systematic evaluation of how the propanoyl spacer affects solubility, permeability, and metabolic stability within a congeneric series. With an XLogP3 of 1.2 and TPSA of 95.2 Ų, this compound occupies a distinct property space relative to the benzoyl series (TPSA ~66.9 Ų, XLogP3 1.1–2.2) [3]. Parallel artificial membrane permeability assays (PAMPA), kinetic solubility measurements, and microsomal stability assays across this series would generate actionable data on whether the propanoyl flexibility and higher TPSA translate to meaningful differences in ADME properties—information that is currently absent from the public domain and represents a significant scientific contribution opportunity.

Negative Control or Orthogonal Chemotype for Dopamine Receptor Screening Cascades

In screening cascades where well-characterized dopamine D2/D3 ligands (e.g., spiperone, haloperidol, or selective D3 antagonists) serve as reference compounds, CAS 2097859-57-7 can function as a structurally distinct chemotype for assessing assay reproducibility and target engagement specificity. Its thiophene-containing architecture is topologically distinct from both the phenylpiperazine class and the aminotetralin class of dopaminergic agents, reducing the risk of class-based assay interference. The absence of published activity data, while a limitation for target-focused procurement, is an advantage for its use as an unbiased probe in phenotypic or target-agnostic screening, where confirmation of inactivity against a given target is as informative as confirmation of activity.

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